molecular formula C38H39BF2N10O3 B12424210 Pybg-bodipy

Pybg-bodipy

Cat. No.: B12424210
M. Wt: 732.6 g/mol
InChI Key: KCWYFUZODCBQMC-UHFFFAOYSA-N
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Description

Pybg-bodipy is a fluorochrome dye that specifically and efficiently labels genetically encoded SNAP-tags in live cells. This compound is known for its strong fluorescence and photostability, making it an excellent marker for various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pybg-bodipy involves the substitution of terminal alkyne on O6-benzylguanine, which is then coupled with the BODIPY core. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale production, with optimizations for larger scale reactions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Pybg-bodipy undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the photophysical properties of the dye.

    Reduction: This reaction is less common but can be used to modify the dye’s electronic properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be tailored for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pybg-bodipy is unique due to its specific and efficient labeling of SNAP-tags, which is not a common feature in other fluorescent dyes. This specificity makes it particularly valuable in live-cell imaging applications .

Properties

Molecular Formula

C38H39BF2N10O3

Molecular Weight

732.6 g/mol

IUPAC Name

6-[[4-[[1-[3-[4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenoxy]propyl]triazol-4-yl]methoxymethyl]phenyl]methoxy]-7H-purin-2-amine

InChI

InChI=1S/C38H39BF2N10O3/c1-23-16-25(3)50-34(23)32(35-24(2)17-26(4)51(35)39(50,40)41)29-10-12-31(13-11-29)53-15-5-14-49-18-30(47-48-49)21-52-19-27-6-8-28(9-7-27)20-54-37-33-36(44-22-43-33)45-38(42)46-37/h6-13,16-18,22H,5,14-15,19-21H2,1-4H3,(H3,42,43,44,45,46)

InChI Key

KCWYFUZODCBQMC-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)OCCCN5C=C(N=N5)COCC6=CC=C(C=C6)COC7=NC(=NC8=C7NC=N8)N)C)C)(F)F

Origin of Product

United States

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